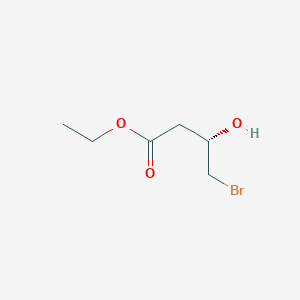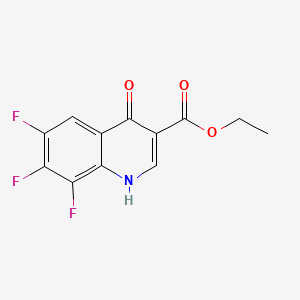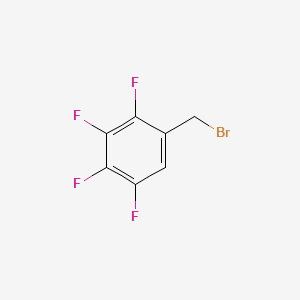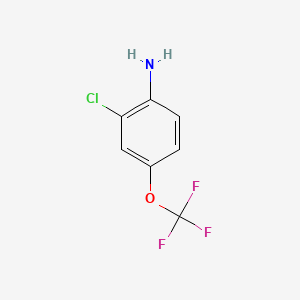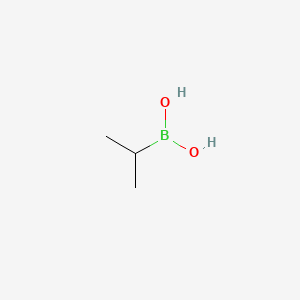
Isopropylboronic acid
Descripción general
Descripción
Isopropylboronic acid is an organic compound related to boric acid where one of the three hydroxyl groups is replaced by an isopropyl group . It is a compound containing a carbon-boron bond . The molecular formula is C3H9BO2 .
Synthesis Analysis
Isopropylboronic acid can be synthesized through a two-stage process. First, diethylzinc and triethyl borate react to produce triethylborane. This compound then oxidizes in air to form ethylboronic acid . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is also reported .Molecular Structure Analysis
The linear formula of Isopropylboronic acid is (CH3)2CHB(OH)2 . The molecular weight is 87.91 .Chemical Reactions Analysis
Isopropylboronic acid as a reagent is involved in copper-promoted cross-coupling, Domino Heck-Suzuki reactions, Suzuki-Miyaura type couple reactions, and alkylation-hydride reduction sequence .Physical And Chemical Properties Analysis
Isopropylboronic acid is a white to cream-colored crystalline powder . It is soluble in water . The melting point ranges from 95-100 °C .Aplicaciones Científicas De Investigación
- Scientific Field: Organic Chemistry .
- Application Summary: Isopropylboronic acid is used as a reagent in copper-promoted cross-coupling reactions . This process is a type of reaction where a copper catalyst facilitates the coupling of two organic compounds .
- Methods of Application: The specific procedures can vary, but generally, the reaction involves the use of a copper catalyst, Isopropylboronic acid, and another organic compound under certain conditions .
- Results or Outcomes: The outcome of this reaction is the formation of a new compound through the creation of a carbon-carbon bond .
- Scientific Field: Organic Chemistry .
- Application Summary: Isopropylboronic acid is involved in Domino Heck-Suzuki reactions . This is a sequence of reactions that combines the Heck reaction and the Suzuki-Miyaura coupling .
- Methods of Application: The specific procedures can vary, but generally, the reaction involves the use of a palladium catalyst, Isopropylboronic acid, and another organic compound under certain conditions .
- Results or Outcomes: The outcome of this reaction is the formation of a new compound through the creation of a carbon-carbon bond .
- Scientific Field: Organic Chemistry .
- Application Summary: Isopropylboronic acid is used as a reagent in Suzuki-Miyaura type couple reactions . This is a type of cross-coupling reaction that forms a carbon-carbon bond .
- Methods of Application: The reaction typically involves a palladium catalyst, an organoborane (like Isopropylboronic acid), and a halide or triflate under basic conditions .
- Results or Outcomes: The outcome of this reaction is the formation of a new compound, often used to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
- Scientific Field: Organic Chemistry .
- Application Summary: Isopropylboronic acid is involved in alkylation-hydride reduction sequences . This is a sequence of reactions that involves the addition of an alkyl group to a molecule followed by a reduction .
- Methods of Application: The specific procedures can vary, but generally, the reaction involves the use of Isopropylboronic acid and another organic compound under certain conditions .
- Results or Outcomes: The outcome of this reaction is the formation of a new compound through the addition of an alkyl group and a subsequent reduction .
Copper-Promoted Cross-Coupling
Domino Heck-Suzuki Reactions
Suzuki-Miyaura Type Couple Reactions
Alkylation-Hydride Reduction Sequence
- Scientific Field: Analytical Chemistry .
- Application Summary: Boronic acids, including Isopropylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They can form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., which leads to their utility in various sensing applications .
- Methods of Application: The specific procedures can vary, but generally, the reaction involves the use of Isopropylboronic acid and a molecule with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) .
- Results or Outcomes: The outcome of this application is the detection of specific molecules, such as sugars or amino acids, through the formation of a complex with the boronic acid .
- Scientific Field: Organic Chemistry .
- Application Summary: Isopropylboronic acid is used as a reagent in C-H activation for arylations and alkylations . This is a type of reaction that forms a carbon-carbon bond .
- Methods of Application: The reaction typically involves a palladium catalyst, an organoborane (like Isopropylboronic acid), and a halide or triflate under basic conditions .
- Results or Outcomes: The outcome of this reaction is the formation of a new compound, often used to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
Sensing Applications
C-H Activation for Arylations and Alkylations
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
propan-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPHSSYCQCBJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370481 | |
| Record name | Isopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylboronic acid | |
CAS RN |
80041-89-0 | |
| Record name | Isopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






